Lipophilicity Differentiation: LogP of 5-Chloro vs. 5-Unsubstituted and 5-Phenyl 7-Azaindole Benzoic Acid Analogs
The measured/calculated LogP of the target 5-chloro compound is 3.58 , compared to 4.59 for the 5-unsubstituted (5-H) analog [1] and approximately 5.53 for the 5-phenyl analog (cLogP of a closely related 2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid derivative) [2]. The chloro substituent reduces lipophilicity by approximately 1.0 log unit relative to the 5-H analog and by nearly 2.0 log units relative to the 5-phenyl analog, placing the 5-chloro compound in a more favorable range for aqueous solubility while retaining sufficient lipophilicity for organic-phase synthetic manipulation.
| Evidence Dimension | Calculated partition coefficient (LogP/cLogP) |
|---|---|
| Target Compound Data | LogP = 3.58 (Chemsrc experimental/calculated) |
| Comparator Or Baseline | 5-H analog: LogP = 4.59 (Molbic/IDRB). 5-Phenyl analog: cLogP ≈ 5.53 (SGC-UNC, for 2-cyclopentyl derivative) |
| Quantified Difference | ΔLogP (5-Cl vs. 5-H) = −1.01; ΔLogP (5-Cl vs. 5-Ph) ≈ −1.95 |
| Conditions | Calculated LogP/cLogP values from independent database sources; not co-determined in a single study. |
Why This Matters
Lower LogP correlates with reduced phospholipidosis risk and improved aqueous solubility (see Evidence Item 2), making the 5-chloro intermediate easier to handle in mixed aqueous-organic reaction media and reducing non-specific binding artifacts in biochemical assays relative to the more lipophilic 5-H and 5-phenyl comparators.
- [1] Molbic/IDRB Lab. Compound Information. 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid (5-H analog). logP = 4.5857. https://molbic.idrblab.net View Source
- [2] Dark Kinome / SGC-UNC. CAMKK1 probe: 2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid. cLogP = 5.53. https://darkkinome.org View Source
